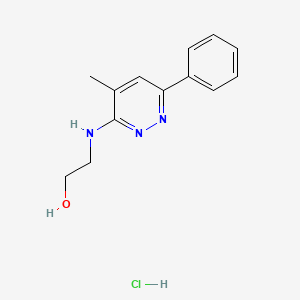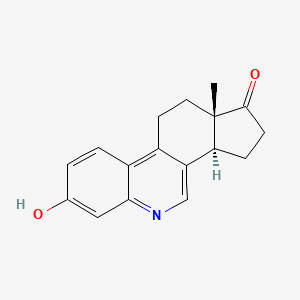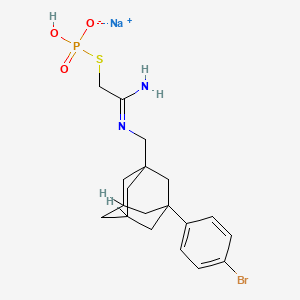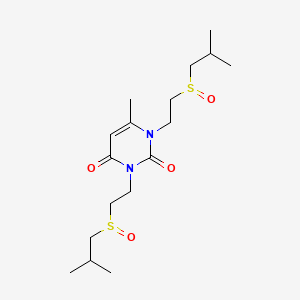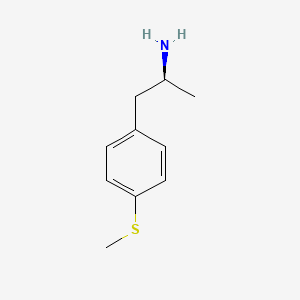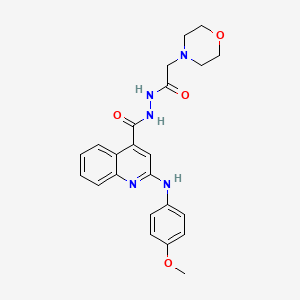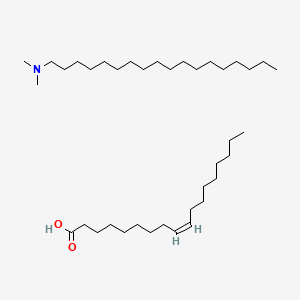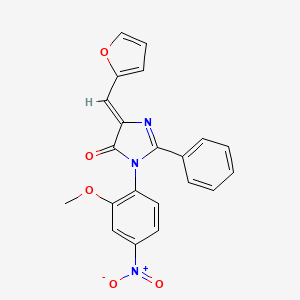
3,5-Dihydro-5-(furanylmethylene)-3-(2-methoxy-4-nitrophenyl)-2-phenyl-4H-imidazol-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3,5-Dihydro-5-(furanylmethylene)-3-(2-methoxy-4-nitrophenyl)-2-phenyl-4H-imidazol-4-one” is a complex organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “3,5-Dihydro-5-(furanylmethylene)-3-(2-methoxy-4-nitrophenyl)-2-phenyl-4H-imidazol-4-one” typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes and ketones with imidazole derivatives under acidic or basic conditions. The reaction may require catalysts such as Lewis acids or bases to facilitate the formation of the imidazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups, altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce amino derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology
In biological research, the compound may serve as a probe or ligand in studies involving enzyme interactions and receptor binding.
Medicine
The compound’s potential pharmacological properties make it a candidate for drug development, particularly in targeting specific biological pathways.
Industry
In the industrial sector, the compound may be used in the production of specialty chemicals, agrochemicals, and materials with unique properties.
Wirkmechanismus
The mechanism of action of “3,5-Dihydro-5-(furanylmethylene)-3-(2-methoxy-4-nitrophenyl)-2-phenyl-4H-imidazol-4-one” involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may inhibit or activate specific pathways, leading to desired biological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its mechanism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenyl-4H-imidazol-4-one: A simpler imidazole derivative with similar core structure.
3-(2-Methoxy-4-nitrophenyl)-2-phenyl-4H-imidazol-4-one: A related compound with different substituents.
Uniqueness
“3,5-Dihydro-5-(furanylmethylene)-3-(2-methoxy-4-nitrophenyl)-2-phenyl-4H-imidazol-4-one” is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
83536-74-7 |
|---|---|
Molekularformel |
C21H15N3O5 |
Molekulargewicht |
389.4 g/mol |
IUPAC-Name |
(5Z)-5-(furan-2-ylmethylidene)-3-(2-methoxy-4-nitrophenyl)-2-phenylimidazol-4-one |
InChI |
InChI=1S/C21H15N3O5/c1-28-19-12-15(24(26)27)9-10-18(19)23-20(14-6-3-2-4-7-14)22-17(21(23)25)13-16-8-5-11-29-16/h2-13H,1H3/b17-13- |
InChI-Schlüssel |
QOVZNEIZNXVPJZ-LGMDPLHJSA-N |
Isomerische SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])N2C(=N/C(=C\C3=CC=CO3)/C2=O)C4=CC=CC=C4 |
Kanonische SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])N2C(=NC(=CC3=CC=CO3)C2=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


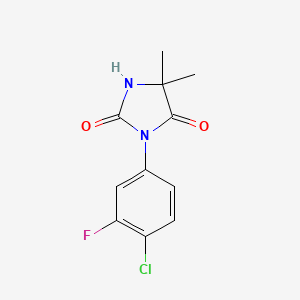
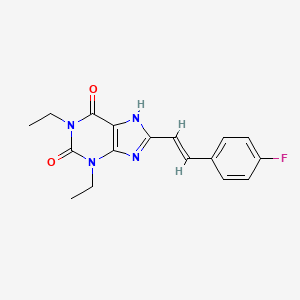
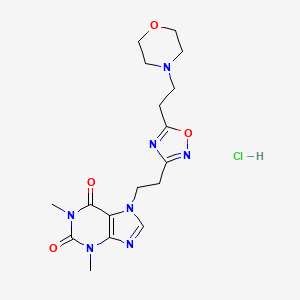

![heptan-2-yl 2-(5-chloroquinolin-8-yl)oxyacetate;[(2R)-1-oxo-1-prop-2-ynoxypropan-2-yl] (2R)-2-[4-(5-chloro-3-fluoropyridin-2-yl)oxyphenoxy]propanoate](/img/structure/B12757673.png)
